2-Bromo-2'-hydroxyacetophenone
Overview
Description
2-Bromo-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is characterized by the presence of bromine and hydroxy functional groups attached to an acetophenone backbone. This compound is known for its applications in various chemical processes and is typically found as a pale yellow to yellow crystalline powder .
Mechanism of Action
Target of Action
2-Bromo-2’-hydroxyacetophenone is a cell-permeable, protein tyrosine phosphatase (PTP) inhibitor . It covalently blocks the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1 (ΔSH2)) . These proteins play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its targets by covalently blocking the catalytic domain of the protein tyrosine phosphatases . This interaction results in the inhibition of the phosphatase activity of these proteins, thereby affecting the phosphorylation state of many key proteins involved in signal transduction pathways .
Biochemical Pathways
Given its role as a protein tyrosine phosphatase inhibitor, it can be inferred that it affects the phosphorylation state of many proteins, thereby influencing various signal transduction pathways
Result of Action
The molecular and cellular effects of 2-Bromo-2’-hydroxyacetophenone’s action are likely to be diverse due to its impact on protein tyrosine phosphatases and the subsequent effect on various signal transduction pathways . The specific effects would depend on the cell type and the specific proteins affected.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2’-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in chloroform under reflux conditions. The reaction is typically carried out at a temperature range of 70-80°C, resulting in the formation of 2-Bromo-2’-hydroxyacetophenone with a yield of around 55% .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-hydroxyacetophenone may involve the use of large-scale bromination reactors where 2-hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted acetophenones.
- Oxidation reactions produce corresponding ketones or aldehydes.
- Reduction reactions result in the formation of alcohols .
Scientific Research Applications
2-Bromo-2’-hydroxyacetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and dyes
Comparison with Similar Compounds
- 2-Bromo-3’-hydroxyacetophenone
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-5’-hydroxyacetophenone
Comparison: 2-Bromo-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxy groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, 2-Bromo-2’-hydroxyacetophenone may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-bromo-1-(2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKEYSZPHMVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179618 | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-36-3 | |
Record name | 2-Bromo-1-(2-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyphenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological effects of 2-Bromo-2'-hydroxyacetophenone?
A1: Research indicates that this compound can cause severe ocular irritation. A study found that the compound caused conjunctival injection, chemosis, iridal injection, corneal opacification, and a reddish discharge in rabbits. [] The severity of these effects led to the euthanization of the test subjects. [] This highlights the need for careful handling and appropriate safety measures when working with this compound.
Q2: Are there any studies on the long-term effects of this compound?
A3: The provided research papers primarily focus on acute toxicological evaluation. [, ] Information regarding long-term effects or chronic exposure is not available within these sources. Further research is needed to fully understand the potential long-term impact of this compound.
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